Isoquinolin-1-yl(phenyl)methyl 3-nitrobenzoate
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Overview
Description
Isoquinolin-1-yl(phenyl)methyl 3-nitrobenzoate is a complex organic compound with the molecular formula C23H16N2O4 . This compound is characterized by the presence of an isoquinoline ring, a phenyl group, and a nitrobenzoate moiety. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry .
Preparation Methods
The synthesis of Isoquinolin-1-yl(phenyl)methyl 3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the formation of the isoquinoline ring through the Pomeranz–Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes . The phenylmethyl group can be introduced via Friedel-Crafts alkylation, and the nitrobenzoate moiety is typically added through esterification reactions involving 3-nitrobenzoic acid . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Isoquinolin-1-yl(phenyl)methyl 3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isoquinolin-1-yl(phenyl)methyl 3-nitrobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Isoquinolin-1-yl(phenyl)methyl 3-nitrobenzoate involves its interaction with specific molecular targets. The isoquinoline ring can intercalate with DNA, affecting transcription and replication processes . Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components . These interactions lead to various biological effects, including cytotoxicity and enzyme inhibition.
Comparison with Similar Compounds
Isoquinolin-1-yl(phenyl)methyl 3-nitrobenzoate can be compared with other isoquinoline derivatives such as:
Papaverine: An alkaloid used as a vasodilator.
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Quinoline: A structural isomer with applications in antimalarial drugs. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H16N2O4 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[isoquinolin-1-yl(phenyl)methyl] 3-nitrobenzoate |
InChI |
InChI=1S/C23H16N2O4/c26-23(18-10-6-11-19(15-18)25(27)28)29-22(17-8-2-1-3-9-17)21-20-12-5-4-7-16(20)13-14-24-21/h1-15,22H |
InChI Key |
CDZJZVDYUILCKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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